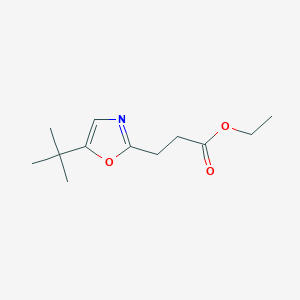![molecular formula C8H10N4O2 B1458236 4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1564571-59-0](/img/structure/B1458236.png)
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Descripción general
Descripción
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (referred to as TP) is a heterocyclic compound with a relatively simple structure. Despite its simplicity, TP has demonstrated remarkable versatility in various areas of drug design. Let’s explore its properties and applications .
Synthesis Analysis
The synthesis of TP involves several methods, including cyclization reactions. Researchers have developed environmentally friendly approaches for its preparation, often yielding high yields of TP derivatives. These synthetic methods are crucial for accessing diverse analogs with potential biological activities .
Molecular Structure Analysis
TP consists of a fused ring system, combining a five-membered ring with six π electrons (electron-rich) and a six-membered ring with four π electrons (electron-deficient). This structural motif resembles aza-analogs of a delocalized 10-π electron system. The molecular structure influences TP’s interactions with biological targets .
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of analytical methods used in the development and quality control of pharmaceutical products .
Multicomponent Synthesis
The triazolopyrimidine core of the compound serves as a building block in multicomponent synthesis processes. This is particularly useful in the creation of complex molecules for potential therapeutic applications .
Fatty Acid-Binding Protein Inhibition
Research suggests that derivatives of triazolopyrimidines, like this compound, may inhibit fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Anti-Cancer Agents
The compound’s framework is being explored for the design and synthesis of new classes of anti-cancer agents. These agents aim to have high selectivity between cancer and normal cells, minimizing side effects .
Analytical Chemistry
In analytical chemistry, the compound is used for method development and validation in techniques such as NMR, HPLC, LC-MS, and UPLC, contributing to the advancement of chemical analysis .
Chemical Research and Development
The compound is involved in chemical R&D for the synthesis of novel organic compounds, which can lead to the discovery of new drugs and materials .
Biochemical Studies
It may also be used in biochemical studies to understand the interaction of small molecules with biological targets, aiding in the discovery of drug candidates .
Educational Purposes
Lastly, the compound can be used for educational purposes in academic research and teaching laboratories to demonstrate synthetic and analytical techniques .
Propiedades
IUPAC Name |
4,5-dimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-6(7(13)14)3-12-8(11(5)2)9-4-10-12/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNJQGQQKIBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN2C(=NC=N2)N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide](/img/structure/B1458164.png)
![2-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1458165.png)



![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)



![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)